molecular formula C9H13ClOSi B15299724 Silane, (4-chlorophenoxy)trimethyl- CAS No. 17005-59-3

Silane, (4-chlorophenoxy)trimethyl-

Cat. No.: B15299724
CAS No.: 17005-59-3
M. Wt: 200.73 g/mol
InChI Key: CJDREQROIGYMMO-UHFFFAOYSA-N
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Description

Silane, (4-chlorophenoxy)trimethyl-, also known as 4-chlorophenol, trimethylsilyl ether, is an organosilicon compound with the molecular formula C9H13ClOSi. It is a derivative of 4-chlorophenol where the hydroxyl group is replaced by a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, (4-chlorophenoxy)trimethyl- can be synthesized through the reaction of 4-chlorophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction is as follows:

4-chlorophenol+trimethylchlorosilaneSilane, (4-chlorophenoxy)trimethyl-+HCl\text{4-chlorophenol} + \text{trimethylchlorosilane} \rightarrow \text{Silane, (4-chlorophenoxy)trimethyl-} + \text{HCl} 4-chlorophenol+trimethylchlorosilane→Silane, (4-chlorophenoxy)trimethyl-+HCl

Industrial Production Methods

In industrial settings, the production of Silane, (4-chlorophenoxy)trimethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorophenol and trimethylsilanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.

Major Products Formed

    4-Chlorophenol: Formed through hydrolysis.

    Trimethylsilanol: Formed as a byproduct in hydrolysis reactions.

    Substituted Phenols: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Silane, (4-chlorophenoxy)trimethyl- has several applications in scientific research:

    Chemistry: Used as a protecting group for phenols in organic synthesis. It helps in preventing unwanted reactions at the phenolic hydroxyl group.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Silane, (4-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions. This property is exploited in organic synthesis to protect reactive hydroxyl groups temporarily.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol, trimethylsilyl ether: Another name for Silane, (4-chlorophenoxy)trimethyl-.

    4-Chloro-1-trimethylsilyloxybenzene: A similar compound with slight structural variations.

    Phenol, 4-chloro, TMS: Another derivative of 4-chlorophenol with a trimethylsilyl group.

Uniqueness

Silane, (4-chlorophenoxy)trimethyl- is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This makes it particularly useful as a protecting group in organic synthesis, offering stability and ease of removal under mild conditions.

Properties

CAS No.

17005-59-3

Molecular Formula

C9H13ClOSi

Molecular Weight

200.73 g/mol

IUPAC Name

(4-chlorophenoxy)-trimethylsilane

InChI

InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3

InChI Key

CJDREQROIGYMMO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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